molecular formula C13H14ClN3O B2854213 4-chloro-N-(1-cyanocyclohexyl)pyridine-2-carboxamide CAS No. 1623947-47-6

4-chloro-N-(1-cyanocyclohexyl)pyridine-2-carboxamide

Cat. No.: B2854213
CAS No.: 1623947-47-6
M. Wt: 263.73
InChI Key: XLEZHSNQIBBJDX-UHFFFAOYSA-N
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Description

4-chloro-N-(1-cyanocyclohexyl)pyridine-2-carboxamide is a chemical compound with the molecular formula C13H14ClN3O and a molecular weight of 263.73 g/mol. This compound is part of the pyridine derivatives family, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-cyanocyclohexyl)pyridine-2-carboxamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with 1-cyanocyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-cyanocyclohexyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The compound can undergo oxidation at the amide group to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).

    Reduction: Reducing agents (LiAlH4, hydrogen gas), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).

Major Products

    Substitution: Various substituted pyridine derivatives.

    Reduction: Amino derivatives.

    Oxidation: Oxo derivatives.

Scientific Research Applications

4-chloro-N-(1-cyanocyclohexyl)pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding assays to understand its biological activity and mechanism of action.

    Industrial Applications: It is used in the development of agrochemicals and specialty chemicals for various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-cyanocyclohexyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1-cyanocyclohexyl)pyridine-2-carboxamide
  • This compound
  • This compound

Uniqueness

This compound stands out due to its unique combination of a pyridine ring, a chloro substituent, and a cyanocyclohexyl group. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

4-chloro-N-(1-cyanocyclohexyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-10-4-7-16-11(8-10)12(18)17-13(9-15)5-2-1-3-6-13/h4,7-8H,1-3,5-6H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEZHSNQIBBJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=NC=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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